Positional Isomer Identity: Ortho- vs. Para-Isopropyl Substitution Defines Distinct Chemical Space
The target compound bears the isopropyl substituent at the ortho (2-) position of the phenoxy ring, whereas the closest commercially annotated analog WYE-176234 (CAS 201284-86-8) carries it at the para (4-) position . This single atomic rearrangement yields distinct CAS registry numbers (449745-83-9 vs. 201284-86-8), distinct InChIKeys, and distinct MDL identifiers (MFCD04063813 vs. separate entry), confirming they are non-interchangeable chemical entities under any procurement or screening workflow . In the broader biaryl hydroxyketone antivirulence series, para-substituted members (F1/F12/F19) demonstrated AgrA-mediated quorum-quenching activity, while ortho-substituted variants explored different conformational space that may engage alternative or overlapping targets—positional isomerism is a documented activity switch in this phenotype [1].
| Evidence Dimension | Isopropyl substitution position on phenoxy ring (constitutional isomerism) |
|---|---|
| Target Compound Data | Ortho (2-position) isopropyl; CAS 449745-83-9; MDL MFCD04063813; ChemSpider 632619 |
| Comparator Or Baseline | Para (4-position) isopropyl (WYE-176234); CAS 201284-86-8; ChemSpider separate entry |
| Quantified Difference | Constitutional isomer; distinct CAS, distinct MDL number, distinct registry identity |
| Conditions | Structural identity verification via ChemSpider, CAS registry, and vendor catalog cross-referencing |
Why This Matters
Procurement and screening databases treat ortho and para isomers as distinct compounds with separate biological annotation histories; substituting one for the other introduces an unvalidated variable into any SAR or phenotypic assay.
- [1] Yu, G.; Kuo, D.; Shoham, M.; Viswanathan, R. ACS Comb. Sci. 2014, 16 (2), 85–91. DOI: 10.1021/co400142t. View Source
